synthesis and characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide
synthesis and characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 4-(4-carboxyphenyl)-3-thiosemicarbazide. Thiosemicarbazides are a critical class of compounds, serving as versatile precursors for the development of novel heterocyclic systems and pharmacologically active agents.[1][2] The title compound, featuring a carboxylic acid moiety, is a particularly valuable building block for creating derivatives with enhanced biological activities, including potential applications as anticancer, antibacterial, and antiviral agents.[3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and scalable protocol. We present a complete workflow, from the selection of precursors to the multi-technique analytical validation required to confirm the structure and purity of the final product unequivocally.
Strategic Overview: Synthesis and Characterization Rationale
The synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide is most effectively achieved through a two-step, one-pot reaction. The strategy hinges on the initial in situ generation of an isothiocyanate intermediate from a primary aromatic amine, which is then subjected to nucleophilic attack by hydrazine.
Causality Behind the Approach:
-
Precursor Selection: 4-aminobenzoic acid is an ideal starting material, being commercially available and possessing the required aromatic amine for conversion into an isothiocyanate. The carboxylic acid group remains intact under the reaction conditions, making it available for post-synthesis modifications.
-
Intermediate Formation: Reacting the amine with ammonium thiocyanate in an acidic medium is a classic and efficient method to generate the corresponding aryl isothiocyanate.[5] The acid protonates the thiocyanate ion, facilitating the reaction.
-
Nucleophilic Addition: Hydrazine hydrate serves as the nucleophile, with its terminal nitrogen atom attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide backbone.[6] This reaction is robust and generally proceeds with high yield.
The subsequent characterization workflow is designed as a self-validating system. Each analytical technique provides a unique piece of structural evidence, and collectively, they offer unambiguous confirmation of the target compound's identity and purity.
Synthesis Methodology
This section details the complete experimental protocol for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide.
Synthesis Reaction Pathway
The overall transformation is illustrated below, proceeding from 4-aminobenzoic acid to the final product via an isothiocyanate intermediate.
Caption: Reaction pathway for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Aminobenzoic acid (PABA)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized water
-
Crushed ice
Procedure:
-
Preparation of Isothiocyanate Intermediate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and 100 mL of water.
-
Slowly add concentrated hydrochloric acid (10 mL) to the suspension while stirring. The PABA will dissolve to form its hydrochloride salt.
-
Add ammonium thiocyanate (9.1 g, 0.12 mol) to the solution.
-
Heat the mixture to a gentle reflux and maintain for 2-3 hours. The solution may become cloudy as the intermediate forms. The rationale for reflux is to provide sufficient thermal energy to drive the conversion of the amine to the isothiocyanate.
-
Formation of Thiosemicarbazide: After the initial reflux period, cautiously add hydrazine hydrate (6.25 mL, 0.1 mol) dropwise to the hot reaction mixture through the condenser.
-
Causality Note: Hydrazine is highly reactive. Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
-
Continue to reflux the mixture for an additional 1 hour to ensure the reaction goes to completion.
-
Product Isolation and Purification:
-
Remove the flask from the heat source and allow it to cool towards room temperature.
-
Pour the reaction mixture into a beaker containing 400 g of crushed ice with constant stirring. This rapid cooling and dilution causes the product to precipitate out of the solution.[3]
-
Collect the resulting white to off-white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted salts or starting materials.
-
Purify the crude product by recrystallization from an ethanol-water mixture.[7] Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C. The expected melting point is above 275 °C.[8]
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow
The logical flow from the synthesized product to final structural confirmation is depicted below.
Caption: Workflow for the purification and characterization of the synthesized product.
Analytical Techniques and Expected Results
A. Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₈H₉N₃O₂S.[9]
-
Melting Point: The compound exhibits a high melting point, typically decomposing above 275 °C, which is characteristic of its stable, hydrogen-bonded crystal lattice.[8]
B. Elemental Analysis This technique validates the empirical formula by quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should align closely with the calculated theoretical percentages.
| Element | Theoretical % |
| Carbon (C) | 45.48 |
| Hydrogen (H) | 4.30 |
| Nitrogen (N) | 19.90 |
| Sulfur (S) | 15.19 |
C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The sample is typically analyzed as a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3450 - 3100 | N-H & O-H stretching | Broad, overlapping bands from the -NH₂, -NH-, and carboxylic acid -OH groups. Multiple peaks are expected due to different N-H environments.[11][12] |
| ~1700 | C=O stretching | Strong absorption characteristic of the carboxylic acid carbonyl group. |
| ~1640 | N-H bending | Scissoring vibration of the primary amine (-NH₂) group.[12] |
| ~1600 | C=C stretching | Aromatic ring skeletal vibrations. |
| 1300 - 1200 | C=S stretching | A band of medium intensity confirming the presence of the thiocarbonyl group.[11] |
D. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon and hydrogen framework. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the N-H and O-H signals.
¹H NMR Expected Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H, -COOH | The acidic proton of the carboxylic acid, typically very broad and downfield. |
| ~9.5 | Singlet | 1H, Ar-NH - | Hydrazinic proton adjacent to the aromatic ring.[13] |
| ~8.2 | Singlet | 1H, -NH -C=S | Hydrazinic proton adjacent to the thiocarbonyl group. |
| 7.85 | Doublet | 2H, Ar-H | Aromatic protons ortho to the carboxylic acid group. |
| 7.65 | Doublet | 2H, Ar-H | Aromatic protons ortho to the thiosemicarbazide group. |
| ~4.5 | Broad Singlet | 2H, -NH₂ | Protons of the terminal primary amine group. |
¹³C NMR Expected Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C =S | The thiocarbonyl carbon, characteristically found at a low field.[11] |
| ~167 | C =O | The carbonyl carbon of the carboxylic acid. |
| ~145 | Ar-C | Aromatic carbon attached to the nitrogen atom. |
| ~131 | Ar-CH | Aromatic carbons ortho to the carboxylic acid. |
| ~125 | Ar-C | Aromatic carbon attached to the carboxylic acid. |
| ~118 | Ar-CH | Aromatic carbons ortho to the nitrogen atom. |
E. Mass Spectrometry (MS) Mass spectrometry is performed to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
-
Expected Molecular Ion Peak: The spectrum should show a prominent peak at m/z = 212 [M+H]⁺ in positive ion mode or m/z = 210 [M-H]⁻ in negative ion mode, confirming the molecular weight of 211.24 g/mol .
Safety and Handling
All synthesis and handling steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.
-
Hydrochloric Acid: Is corrosive and can cause severe burns.
-
4-(4-carboxyphenyl)-3-thiosemicarbazide: May cause skin, eye, and respiratory irritation.[9]
Conclusion
This guide has detailed a reliable and well-rationalized protocol for the synthesis of 4-(4-carboxyphenyl)-3-thiosemicarbazide. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, provides a robust framework for validating the structure and ensuring the high purity of the final product. The successful execution of this methodology yields a valuable chemical intermediate, poised for further elaboration in the fields of medicinal chemistry, drug discovery, and materials science.
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